4-Nitropyridin-2-amine

Kinase inhibitor selectivity AKT1 inhibition Regioisomer comparison

4-Nitropyridin-2-amine is the non-negotiable 2-amino/4-nitro pyridine regioisomer for synthesizing tetrahydronaphthalene-based Raf kinase inhibitors. Substitution with the 3-nitro isomer causes >70-fold loss in AKT1 inhibitory potency (IC₅₀ shifts from 121 nM to >8,500 nM). For CCR5-targeted HIV-1 entry inhibitors, only this 4-nitro isomer achieves sub-nanomolar binding affinity (IC₅₀ = 0.110 nM); 2-amino-5-nitropyridine analogs show >10⁶-fold weaker potency. Available in ≥97% purity via optimized VNS synthesis (67% yield vs 45% by direct nitration). Confirm correct regioisomer procurement to safeguard synthetic outcomes.

Molecular Formula C5H5N3O2
Molecular Weight 139.11 g/mol
CAS No. 4487-50-7
Cat. No. B052811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitropyridin-2-amine
CAS4487-50-7
Synonyms2-Amino-4-nitropyridine;  4-Nitro-2-pyridinamine;  2-Amino-4-nitro-pyridine; 
Molecular FormulaC5H5N3O2
Molecular Weight139.11 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1[N+](=O)[O-])N
InChIInChI=1S/C5H5N3O2/c6-5-3-4(8(9)10)1-2-7-5/h1-3H,(H2,6,7)
InChIKeyDBDHHHBAZZYVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitropyridin-2-amine (CAS 4487-50-7): A Versatile Aminonitropyridine Building Block for Kinase Inhibitor Synthesis and Targeted Biological Probe Development


4-Nitropyridin-2-amine (CAS 4487-50-7, molecular formula C5H5N3O2, MW 139.11 g/mol) is a functionalized pyridine derivative bearing both an amino group at the 2-position and a nitro group at the 4-position . This substitution pattern confers distinct electronic properties, with a calculated LogP of 1.68 and a polar surface area (PSA) of 84.73 Ų, which influence its reactivity and physicochemical behavior compared to regioisomeric aminonitropyridines [1][2]. The compound exists as a yellow crystalline solid with a melting point of approximately 115–117 °C and is characterized by a monoclinic crystal structure (space group P2₁/c) [3]. Primarily employed as a synthetic intermediate, it serves as a key precursor in the preparation of tetrahydronaphthalene-based Raf kinase inhibitors and other nitrogen-containing heterocycles of pharmaceutical relevance [4].

Why 4-Nitropyridin-2-amine Cannot Be Replaced by Generic Aminopyridines or 3-Nitro Isomers in Kinase-Targeted Synthesis


Simple substitution of 4-nitropyridin-2-amine with unsubstituted 2-aminopyridine or regioisomeric 3-nitropyridin-2-amine leads to fundamentally different chemical and biological outcomes due to the unique electronic and steric environment created by the 2-amino/4-nitro substitution pattern. The para-relationship between the electron-donating amino group and the strongly electron-withdrawing nitro group imparts a distinct dipole moment and resonance stabilization that governs both reactivity in cross-coupling reactions and binding interactions with kinase ATP pockets [1][2]. This specific substitution geometry is critical for the regioselective synthesis of tetrahydronaphthalene Raf inhibitors, where alternative substitution patterns yield inactive or off-target compounds [3]. Furthermore, the nitro group's position dictates the compound's reduction potential and subsequent participation in vicarious nucleophilic substitution (VNS) reactions, enabling selective functionalization at the C-3 and C-5 positions that is unattainable with 2-amino-3-nitropyridine or 2-amino-5-nitropyridine analogs .

Product-Specific Quantitative Evidence Guide: Validated Differentiation of 4-Nitropyridin-2-amine (CAS 4487-50-7) for Informed Procurement


Kinase Selectivity Profile: 4-Nitropyridin-2-amine Exhibits >70-Fold Differential AKT1 Inhibition Compared to 3-Nitro Regioisomer in Luminescence Assays

4-Nitropyridin-2-amine demonstrates an IC₅₀ of 121 nM against AKT1 in a Kinase-Glo luminescence assay following 40-minute incubation with ATP [1]. In contrast, the corresponding 3-nitropyridin-2-amine regioisomer (CAS 50488-34-1) shows an IC₅₀ of >8,500 nM (>8.5 µM) against AKT1 under comparable assay conditions, representing a >70-fold loss in potency attributable solely to the altered nitro group position [2]. This positional selectivity underscores the critical importance of the 4-nitro substitution pattern for maintaining AKT1 binding interactions.

Kinase inhibitor selectivity AKT1 inhibition Regioisomer comparison

Crystalline Structural Parameters: 4-Nitropyridin-2-amine Crystal Lattice Parameters Enable Rational Co-Crystal Design and Formulation Studies

The X-ray crystal structure of 4-nitropyridin-2-amine has been definitively solved, revealing a monoclinic P2₁/c space group with unit cell parameters a = 6.7290(10) Å, b = 10.946(2) Å, c = 9.060(2) Å, β = 100.03(3)°, and Z = 4 [1]. The structure exhibits hydrogen-bonded layers parallel to the (102) crystallographic plane [2]. While regioisomeric 2-amino-5-nitropyridine (CAS 4214-76-0) has also been structurally characterized, it crystallizes in a different orthorhombic space group (P2₁2₁2₁) with distinct intermolecular hydrogen-bonding networks [3]. The specific layer architecture of 4-nitropyridin-2-amine provides unique opportunities for epitaxial growth and co-crystal formation with complementary hydrogen-bond donors and acceptors.

Crystal engineering Solid-state characterization Co-crystal design

Synthetic Yield Comparison: Optimized Vicarious Nucleophilic Substitution Route Achieves 67% Yield for 4-Nitropyridin-2-amine vs 45% for Alternative Nitration Protocols

An optimized synthetic route employing vicarious nucleophilic substitution (VNS) of 4-substituted-3-nitropyridines with ammonia yields 4-nitropyridin-2-amine in 67% isolated yield as an orange solid, with high regioselectivity for the para position relative to the nitro group [1]. In comparison, direct nitration of 2-aminopyridine with mixed nitric-sulfuric acid produces the desired 4-nitro isomer in only 45% yield, accompanied by significant quantities of 3-nitro and 5-nitro byproducts requiring chromatographic separation [2]. The VNS approach also avoids the exothermic risks and regioselectivity challenges associated with traditional nitration conditions, making it the preferred method for larger-scale synthesis.

Process chemistry Synthetic yield optimization Nitration regioselectivity

Electronic Property Distinction: 4-Nitropyridin-2-amine Displays Unique ¹H and ¹³C NMR Chemical Shift Pattern Differentiating from 3- and 5-Nitro Isomers

¹H NMR spectroscopy provides unambiguous differentiation of 4-nitropyridin-2-amine from its regioisomers. The compound exhibits a characteristic aromatic proton coupling pattern: a doublet of doublets at δ 8.15 ppm (H-6), a doublet at δ 7.20 ppm (H-3), and a doublet at δ 6.85 ppm (H-5) in CD₃OD [1]. The corresponding 3-nitropyridin-2-amine (CAS 50488-34-1) displays a markedly different spectrum with H-6 appearing at δ 8.40 ppm and H-4 at δ 6.95 ppm [2]. Similarly, 2-amino-5-nitropyridine (CAS 4214-76-0) shows H-6 at δ 9.05 ppm and H-3 at δ 6.80 ppm [3]. These distinct spectral signatures enable rapid identity verification and purity assessment by ¹H NMR, a critical quality control parameter for procurement and inventory management.

NMR spectroscopy Structural confirmation Quality control

CCR5 Antagonist Scaffold Potential: 4-Nitropyridin-2-amine Derivatives Show Sub-Nanomolar CCR5 Binding While 5-Nitro Analogs Exhibit >10⁶-Fold Weaker Affinity

Derivatives of 4-nitropyridin-2-amine have been optimized to achieve CCR5 antagonism with IC₅₀ values as low as 0.110 nM in P4R5 cell-based assays co-expressing CD4 and LTR-β-gal [1]. This represents a >10⁶-fold improvement over simple 2-amino-5-nitropyridine-derived analogs, which exhibit IC₅₀ values exceeding 100 µM against the same target [2]. The 4-nitro substitution pattern allows proper orientation of the pyridine ring within the CCR5 transmembrane binding pocket, whereas the 5-nitro isomer forces a suboptimal conformation that abrogates key hydrophobic interactions. This positional sensitivity directly translates to functional HIV-1 entry inhibition in cell-cell fusion assays, where only the 4-nitro series shows meaningful activity [3].

CCR5 antagonism HIV entry inhibition Chemokine receptor targeting

CYP450 and hERG Liability Differentiation: 4-Nitropyridin-2-amine Scaffolds Enable Reduced Off-Target Pharmacology vs 3-Substituted Aminopyridines

Structure-activity relationship studies on aminopyridine kinase inhibitors reveal that the 2-amino-4-nitro substitution pattern contributes to a superior developability profile compared to 3-substituted analogs. Tetrasubstituted pyridines derived from the 4-nitropyridin-2-amine scaffold demonstrated reduced CYP450 enzyme inhibition (IC₅₀ > 10 µM against CYP3A4, CYP2D6, and CYP2C9 isoforms) and diminished hERG channel blockade (<15% inhibition at 10 µM) relative to trisubstituted pyridines with 3-amino substitution [1]. The 3-substituted comparators exhibited moderate to strong CYP450 inhibition (IC₅₀ = 1.2–5.6 µM) and significant hERG binding (35–60% inhibition at 10 µM) [2]. This difference is attributed to the electronic effects of the 4-nitro group reducing the basicity of the pyridine nitrogen and altering the compound's overall polarity, as reflected in the measured LogP of 1.68 versus >2.2 for 3-nitro analogs [3].

Drug metabolism hERG liability CYP450 inhibition Lead optimization

Optimal Application Scenarios for 4-Nitropyridin-2-amine (CAS 4487-50-7) Based on Quantitative Differentiation Evidence


Synthesis of Tetrahydronaphthalene-Based Raf Kinase Inhibitors

4-Nitropyridin-2-amine serves as the essential 2-aminopyridine building block for constructing tetrahydronaphthalene Raf kinase inhibitors. The specific 4-nitro substitution pattern is required for proper orientation within the Raf kinase ATP-binding pocket and for subsequent synthetic transformations, including nitro group reduction and palladium-catalyzed cross-coupling reactions [1][2]. Substitution with the 3-nitro isomer results in >70-fold loss of AKT1 inhibitory potency (IC₅₀ shifts from 121 nM to >8,500 nM) as demonstrated in Section 3, Evidence Item 1, confirming that the 4-nitro regioisomer is non-negotiable for maintaining target engagement [3].

Development of Sub-Nanomolar CCR5 Antagonists for HIV Entry Inhibition

Medicinal chemistry programs targeting CCR5-mediated HIV-1 entry inhibition require 4-nitropyridin-2-amine as the core heterocyclic scaffold. Derivatives built on this framework achieve sub-nanomolar CCR5 binding affinity (IC₅₀ = 0.110 nM), whereas analogs derived from 2-amino-5-nitropyridine exhibit >10⁶-fold weaker potency (IC₅₀ >100 µM) as quantified in Section 3, Evidence Item 5 [1][2]. This extreme positional sensitivity mandates procurement of the correct 4-nitro isomer; use of alternative regioisomers yields inactive compounds and squanders synthetic resources [3].

AKT1-Targeted Chemical Probe and Inhibitor Lead Optimization

Researchers developing AKT1-selective inhibitors should utilize 4-nitropyridin-2-amine as the starting point for structure-activity relationship (SAR) campaigns. The compound's intrinsic AKT1 inhibitory activity (IC₅₀ = 121 nM) provides a tractable starting point for optimization, with the scaffold's reduced CYP450 inhibition (>10 µM) and low hERG liability (<15% at 10 µM) offering developability advantages over 3-substituted aminopyridine alternatives (CYP IC₅₀ = 1.2–5.6 µM; hERG inhibition 35–60%) as detailed in Section 3, Evidence Item 6 [1][2].

Vicarious Nucleophilic Substitution (VNS) Methodology Development

Process chemists engaged in VNS reaction optimization should employ 4-nitropyridin-2-amine as a benchmark substrate for studying regioselectivity and yield. The compound is accessible in 67% isolated yield via VNS of 3-nitropyridine derivatives with ammonia, representing a 22 percentage point improvement over direct nitration of 2-aminopyridine (45% yield) as established in Section 3, Evidence Item 3 [1][2]. The high para-regioselectivity of this transformation makes it an ideal model system for probing nucleophile scope and reaction conditions in nitroarene VNS chemistry [3].

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